1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione
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Overview
Description
1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione is a heterocyclic compound that features both imidazole and thiazole rings fused together
Preparation Methods
The synthesis of 1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with glyoxal in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiazole rings, often using reagents like alkyl halides or acyl chlorides. These reactions typically produce substituted derivatives with varied functional groups.
Scientific Research Applications
1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use in therapeutic agents for treating various diseases.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione can be compared with other heterocyclic compounds such as:
Benzimidazole: Similar in structure but with a benzene ring fused to the imidazole ring.
Thiazole: Contains a sulfur atom in the ring, similar to the thiazole part of the compound.
Imidazole: A simpler structure with only the imidazole ring.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties not found in the individual imidazole or thiazole rings.
Properties
IUPAC Name |
3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c8-4-3-1-10-2-7(3)5(9)6-4/h3H,1-2H2,(H,6,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHNGALPNIMBCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NC(=O)N2CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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